
5,7-Dichloro-8-quinolyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-quinolyl N-phenylcarbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a phenylcarbamate group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl N-phenylcarbamate typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-quinolyl N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction often carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Hydrolysis: Major products include 5,7-dichloro-8-hydroxyquinoline and aniline.
Scientific Research Applications
5,7-Dichloro-8-quinolyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create novel quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Limited industrial applications, primarily used in research and development.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is not well-documented. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved remain a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar structural features but lacking the phenylcarbamate group.
5,7-Dichloro-8-quinolinol benzoate: Another derivative with a benzoate ester group instead of the phenylcarbamate.
Uniqueness
5,7-Dichloro-8-quinolyl N-phenylcarbamate is unique due to its specific substitution pattern and the presence of the phenylcarbamate group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
83685-83-0 |
|---|---|
Molecular Formula |
C16H10Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |
InChI Key |
GHVKGOZMCZYQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




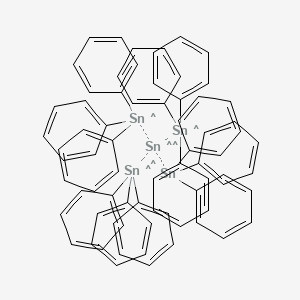
![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)
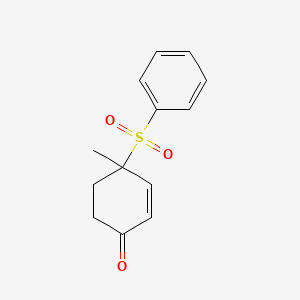
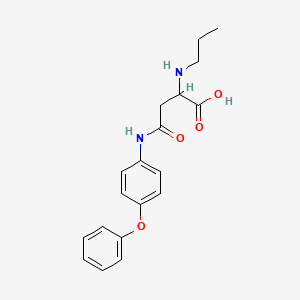
![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
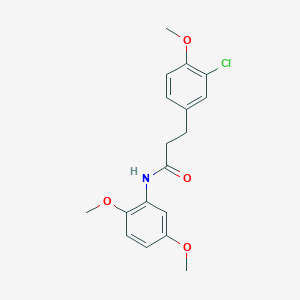

![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)
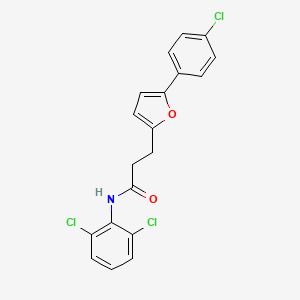

![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)

